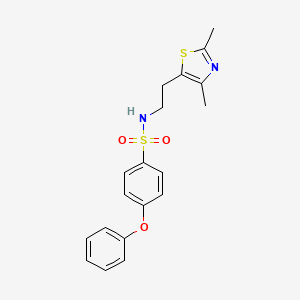![molecular formula C18H25N5O4 B2908568 Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878412-26-1](/img/structure/B2908568.png)
Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is a complex organic compound belonging to the class of purine derivatives. This compound features a unique structure characterized by a fused purine-imidazole ring system, which is further functionalized with ethyl, propyl, and trimethyl groups. Such structural complexity often endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Purine Core: The synthesis begins with the construction of the purine core, often through the cyclization of appropriate precursors such as aminoimidazole derivatives and formylated compounds under acidic or basic conditions.
Functionalization: The purine core is then functionalized with methyl, propyl, and ethyl groups. This step may involve alkylation reactions using reagents like methyl iodide, propyl bromide, and ethyl chloroformate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) is crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo structure, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting purine metabolism pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to purine metabolism, such as gout or certain types of cancer.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals due to its unique structural properties.
Mécanisme D'action
The mechanism by which Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate exerts its effects is primarily through interaction with molecular targets involved in purine metabolism. The compound can inhibit enzymes such as xanthine oxidase or adenosine deaminase, thereby modulating the levels of purine nucleotides and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
Caffeine: A purine derivative with stimulant effects on the central nervous system.
Theophylline: Another purine derivative used as a bronchodilator in respiratory diseases.
Uniqueness
Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. Its combination of ethyl, propyl, and trimethyl groups, along with the fused purine-imidazole ring system, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-6-9-21-11(3)12(4)23-14-15(19-17(21)23)20(5)18(26)22(16(14)25)10-8-13(24)27-7-2/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSARDJZOJDOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide](/img/structure/B2908489.png)
![methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2908490.png)
![4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2908491.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2908492.png)
![methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)

![6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one](/img/structure/B2908495.png)

![2-(Furan-2-yl)-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908501.png)
![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2908502.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2908506.png)
![Tert-butyl N-[4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate](/img/structure/B2908507.png)
